![molecular formula C23H22N4O3 B7754903 9-(3,4-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7754903.png)
9-(3,4-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,4-Dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with phenyl and dimethoxyphenyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 9-(3,4-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the dimethoxyphenyl and phenyl groups. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization and subsequent steps .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of quinazoline compounds exhibit significant antitumor properties. Specifically, the triazoloquinazoline derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several bacterial strains. The presence of the triazole ring is believed to enhance its efficacy against resistant strains by disrupting cellular processes .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Biochemical Applications
In biochemical research, the compound has been utilized for:
- Enzyme Inhibition Studies : The compound has been tested as an inhibitor for various enzymes involved in metabolic pathways. Its ability to selectively inhibit specific enzymes can provide insights into metabolic regulation and disease mechanisms .
- Receptor Binding Studies : Investigations into the binding affinity of this compound to certain receptors have revealed its potential as a lead compound for developing new drugs targeting specific pathways in neurological disorders .
Material Science Applications
The structural properties of 9-(3,4-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have led to its exploration in material science:
- Organic Electronics : Due to its unique electronic properties, the compound is being studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films makes it a candidate for enhancing device performance .
Case Studies
Several case studies highlight the diverse applications of this compound:
- Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results showed a significant reduction in tumor size in vivo models compared to control groups .
- Antimicrobial Activity Assessment : In a comparative study against standard antibiotics, the triazoloquinazoline derivative exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as an alternative treatment option for resistant infections .
- Material Properties Evaluation : Research on the application of this compound in OLEDs indicated that it could achieve higher luminous efficiency compared to traditional materials due to better charge transport properties. This was validated through device performance metrics showing enhanced brightness and stability over prolonged usage.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in anticancer research, it may inhibit the activity of certain kinases or other proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 9-(3,4-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but differ in their substituents and specific biological activities. Examples include:
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-b]tetrazines: Studied for their energetic material properties.
Pyrazolo[3,4-d]pyrimidines: Investigated for their antitumor activity and kinase inhibition.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a notable member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the 3,4-dimethoxyphenyl group is particularly significant as it may influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM. This suggests a potent antitumor effect compared to standard chemotherapeutics.
Antiviral Properties
Recent investigations have highlighted the antiviral potential of quinazoline derivatives. The compound was tested against several viral strains:
- Case Study : In a study assessing its efficacy against HSV-1 (Herpes Simplex Virus type 1), the compound exhibited an inhibition rate of up to 85% at a concentration of 50 µM with low cytotoxicity (CC50 > 200 µM) in Vero cells. This positions it as a promising candidate for further antiviral development.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines.
- Research Findings : In vivo studies indicated that the compound reduced levels of TNF-alpha and IL-6 in animal models of inflammation. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
The biological activity of This compound is believed to be mediated through multiple pathways:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting pathways critical for cell survival and proliferation.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, contributing to its anti-inflammatory effects.
- Interaction with DNA : Preliminary studies suggest that it may intercalate into DNA, disrupting replication in cancer cells.
Data Summary
Biological Activity | Cell Line/Model | IC50/Effectiveness | Notes |
---|---|---|---|
Antitumor | MCF-7 (Breast Cancer) | 10-20 µM | Significant inhibition observed |
Antiviral | HSV-1 in Vero Cells | 50 µM | 85% inhibition with low cytotoxicity |
Anti-inflammatory | Animal Model | Not specified | Reduced TNF-alpha and IL-6 levels |
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-18-12-11-15(13-19(18)30-2)21-20-16(9-6-10-17(20)28)24-23-25-22(26-27(21)23)14-7-4-3-5-8-14/h3-5,7-8,11-13,21H,6,9-10H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHDIXOKUPRQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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